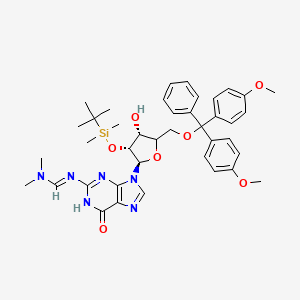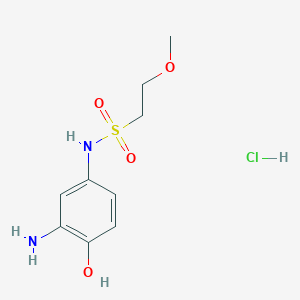
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride is an organic compound with the molecular formula C9H15ClN2O4S. It is a white crystalline solid that is soluble in water and various organic solvents such as alcohols and ketones . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride can be achieved through a multi-step process:
Condensation Reaction: 2-aminophenol reacts with 2’-methoxybenzeneboronic acid to form 2-amino-4-(2’-methoxy)phenol.
Substitution Reaction: The resulting product undergoes a substitution reaction with sulfonyl chloride to produce an intermediate compound.
Hydrochloride Formation: The intermediate compound is then reacted with hydrochloric acid to yield 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-hydroxybenzenesulfonamide: Similar structure but lacks the methoxyethyl group.
4-amino-3-hydroxybenzenesulfonamide: Similar structure but with different positioning of functional groups.
N-(2-methoxyethyl)-4-hydroxybenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride is unique due to the presence of both amino and methoxyethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15ClN2O4S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
N-(3-amino-4-hydroxyphenyl)-2-methoxyethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-4-5-16(13,14)11-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
InChI-Schlüssel |
GHCNHKCNZBPGSC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)(=O)NC1=CC(=C(C=C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


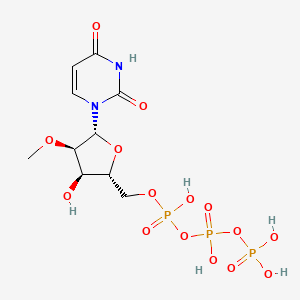


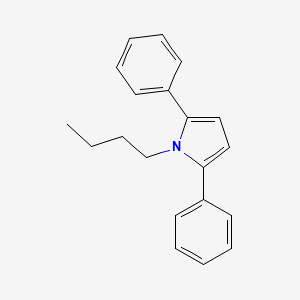
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)


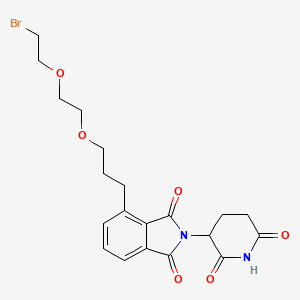
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)


